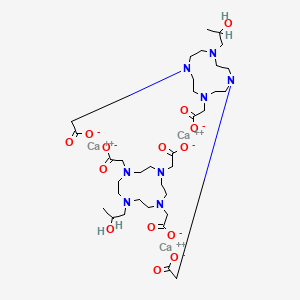
Calteridol calcium
Übersicht
Beschreibung
Calteridol calcium is a nonionic contrast medium used for magnetic resonance imaging (MRI) . It is available as a sterile, clear colorless to slightly yellow aqueous solution for intravenous injection. The primary active component is gadoteridol , which is the gadolinium complex of 10-(2-hydroxy-propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. The molecular weight of gadoteridol is 558.7 g/mol , and its empirical formula is C17H29N4O7Gd .
Chemical Reactions Analysis
Gadoteridol does not undergo significant biotransformation or decomposition in vivo. Its primary elimination route is renal excretion, with approximately 94.4% of the dose excreted within 24 hours post-injection. The drug is essentially cleared through the kidneys, maintaining its stability during passage .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Calcium Imaging Analysis
- Application : CALIMA, an open-source software tool, enhances calcium imaging analysis in biological research. It can detect cells and their activity with high sensitivity and reconstructs cellular networks, aiding in the study of cell communication.
- Reference : (Radstake et al., 2019)
Calcium Looping Sorbents for CO2 Capture
- Application : Calcium looping (CaL) is a promising technology for reducing CO2 emissions in power generation and carbon-intensive industries. It involves enhancing natural sorbent performance and creating new synthetic sorbents for efficient CO2 capture.
- Reference : (Erans et al., 2016)
Interaction of Calcium Sensors and Protein Kinases
- Application : In plant signal transduction, calcium sensors such as calcineurin B-like proteins interact with protein kinases. This interaction has implications for plant responses to external stimuli and physiological processes.
- Reference : (Kim et al., 2000)
Calcium Metabolism in Sarcoidosis
- Application : Understanding calcium metabolism in sarcoidosis aids in the management of related complications like hypercalcemia and hypercalcuria, impacting therapeutic approaches.
- Reference : (Conron et al., 2000)
Kinetics of Amorphous Calcium Carbonate Crystallization
- Application : The study of the crystallization process of amorphous calcium carbonate to calcite provides insights into environmental processes and the geologic sequestration of CO2.
- Reference : (Rodriguez-Blanco et al., 2011)
Bacterially Induced Calcium Carbonate Mineralization
- Application : This study explores the role of bacterial structures in calcium carbonate crystallization in terrestrial environments, which has implications in the interpretation of calcite cements and carbonate accumulations.
- Reference : (Braissant et al., 2003)
Bacteria in Concrete Strength Improvement
- Application : Certain bacteria can precipitate calcium carbonate, improving the strength and crack healing of concrete, demonstrating their potential use in construction materials.
- Reference : (Krishnapriya et al., 2015)
Composite Calcium Carbonate Crystals in Biomedical Applications
- Application : The study of composite calcium carbonate crystals containing magnetite nanoparticles and proteins provides insights into their use in drug delivery and external manipulation in biomedical applications.
- Reference : (Sergeeva et al., 2015)
Calcium-Based Composites for Energy Storage
- Application : Calcium-based composites have potential in thermochemical energy storage and direct solar-thermal conversion, offering a novel approach to energy management and environmental sustainability.
- Reference : (Da et al., 2020)
Calcium Electroporation in Cancer Treatment
- Application : Calcium electroporation, a novel anti-cancer treatment, is being investigated for its effectiveness based on cell membrane composition and permeabilization.
- Reference : (Hoejholt et al., 2019)
Safety and Hazards
Eigenschaften
IUPAC Name |
tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H32N4O7.3Ca/c2*1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;;;/h2*14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);;;/q;;3*+2/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUKFIPDXXYGSI-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58Ca3N8O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121915-83-1 | |
| Record name | Calteridol calcium [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121915831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CALTERIDOL CALCIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPH56VWA1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















